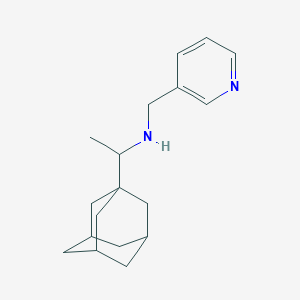
N-(tert-pentyl)-N-(4-pyridinylmethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(tert-pentyl)-N-(4-pyridinylmethyl)amine, commonly referred to as PTMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PTMP is a tertiary amine that is structurally similar to other compounds that have been used as drugs, such as nicotine and acetylcholine.
Mechanism of Action
PTMP is believed to act as a partial agonist at nicotinic acetylcholine receptors (nAChRs). nAChRs are a type of receptor found in the brain and other tissues that are involved in a variety of physiological processes, including learning and memory, attention, and mood regulation. By binding to nAChRs, PTMP is thought to enhance the activity of these receptors, leading to improved cognitive function and memory.
Biochemical and Physiological Effects
PTMP has been shown to have a variety of biochemical and physiological effects in animal models. In addition to its effects on cognitive function and memory, PTMP has been shown to increase the release of dopamine in the brain, a neurotransmitter that is involved in reward and motivation. PTMP has also been shown to have anxiolytic effects, reducing anxiety in animal models.
Advantages and Limitations for Lab Experiments
One of the advantages of using PTMP in lab experiments is its relatively low toxicity compared to other compounds that have been studied for their effects on nAChRs. PTMP has also been shown to have good bioavailability, meaning that it is easily absorbed and distributed throughout the body. However, one limitation of using PTMP in lab experiments is that it has a relatively short half-life, meaning that its effects may not be long-lasting.
Future Directions
There are many future directions for research on PTMP and its potential therapeutic applications. One area of research is the development of new compounds based on the structure of PTMP that may have improved pharmacological properties. Another area of research is the investigation of the long-term effects of PTMP on cognitive function and memory. Additionally, PTMP could be studied for its potential use in the treatment of other neuropsychiatric disorders, such as schizophrenia or depression.
Synthesis Methods
PTMP can be synthesized using a variety of methods, including the reaction of 4-pyridylmethyl chloride with tert-pentylamine in the presence of a base. The resulting product is then purified using column chromatography to obtain pure PTMP. Other methods of synthesis include the reaction of 4-pyridylmethylamine with tert-pentyl chloride or the reaction of 4-pyridylmethylamine with tert-pentyl bromide in the presence of a base.
Scientific Research Applications
PTMP has been studied for its potential therapeutic applications in a variety of fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, PTMP has been shown to have a positive effect on cognitive function and memory in animal models. In pharmacology, PTMP has been studied for its potential use as a drug to treat nicotine addiction. In medicinal chemistry, PTMP has been used as a starting material for the synthesis of other compounds with potential therapeutic applications.
properties
IUPAC Name |
2-methyl-N-(pyridin-4-ylmethyl)butan-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2/c1-4-11(2,3)13-9-10-5-7-12-8-6-10/h5-8,13H,4,9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTGGCAINYNGEPD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)NCC1=CC=NC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-(pyridin-4-ylmethyl)butan-2-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

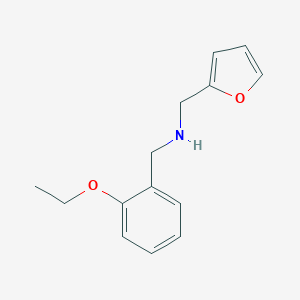
![4-[[(4-methoxyphenyl)methylamino]methyl]benzoic Acid](/img/structure/B511090.png)
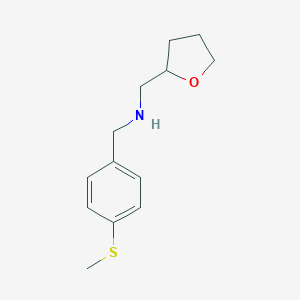
![N'-Benzo[1,3]dioxol-5-ylmethyl-N,N-dimethyl-ethane-1,2-diamine](/img/structure/B511097.png)
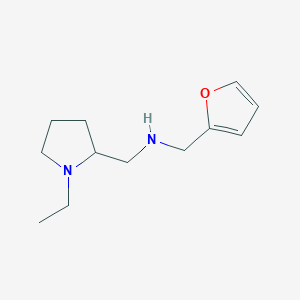
![N-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cyclopentanamine](/img/structure/B511180.png)

![2-({2-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzyl}amino)ethanol](/img/structure/B511300.png)
![Thieno[2,3-b:4,5-b']dipyridine-2,4-diol, 7-methyl-](/img/structure/B511313.png)
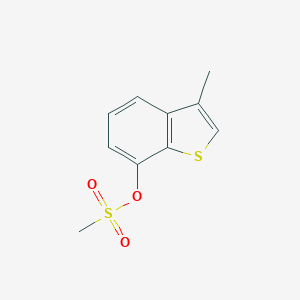
![N-[(2-chlorophenyl)methyl]-2H-tetrazol-5-amine](/img/structure/B511340.png)
